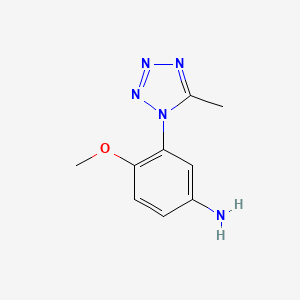

4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline

CAS No.: 857751-18-9

Cat. No.: VC2987693

Molecular Formula: C9H11N5O

Molecular Weight: 205.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 857751-18-9 |

|---|---|

| Molecular Formula | C9H11N5O |

| Molecular Weight | 205.22 g/mol |

| IUPAC Name | 4-methoxy-3-(5-methyltetrazol-1-yl)aniline |

| Standard InChI | InChI=1S/C9H11N5O/c1-6-11-12-13-14(6)8-5-7(10)3-4-9(8)15-2/h3-5H,10H2,1-2H3 |

| Standard InChI Key | LWURPLIVEZKYCS-UHFFFAOYSA-N |

| SMILES | CC1=NN=NN1C2=C(C=CC(=C2)N)OC |

| Canonical SMILES | CC1=NN=NN1C2=C(C=CC(=C2)N)OC |

Introduction

Chemical Structure and Properties

Structural Characteristics

4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline contains several key structural elements that contribute to its chemical behavior and potential applications:

-

A benzene ring core structure

-

An amine group (-NH₂) at the para position relative to the methoxy group

-

A methoxy group (-OCH₃) at the 4-position of the benzene ring

-

A 5-methyl-1H-tetrazole group attached to the 3-position of the benzene ring

The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms, providing the molecule with multiple sites for hydrogen bonding and other interactions. This particular arrangement of functional groups creates a unique electronic distribution that influences its chemical and biological behavior.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline typically involves a multi-step process that can be approached through several pathways. The general synthetic strategy involves:

-

Preparation of the tetrazole ring component

-

Coupling of the tetrazole with a suitably substituted aniline derivative

-

Introduction of the methoxy group at the appropriate position

Reaction Conditions

The formation of the tetrazole ring, a critical step in the synthesis, typically requires the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride under controlled conditions. The attachment of this ring to the aniline derivative is facilitated by substitution reactions, often using a base such as potassium carbonate.

The methoxy group is typically introduced via methylation reactions using reagents like methyl iodide in the presence of a suitable base. These reactions require careful control of temperature and reaction time to maximize yield and minimize side products.

Chemical Reactions

Reactivity Patterns

Due to its complex structure with multiple functional groups, 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline can participate in various chemical transformations. The reactivity is largely determined by the three main functional groups present in the molecule:

-

The aniline (NH₂) group: Can undergo typical reactions of primary amines

-

The methoxy group: Can participate in demethylation or undergo nucleophilic substitution

-

The tetrazole ring: Provides sites for various transformations including alkylation and coordination with metals

Transformation Categories

The compound can undergo several categories of chemical transformations:

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Aldehydes, Carboxylic acids | Varies based on oxidizing agent strength |

| Reduction | Lithium aluminum hydride, Hydrogen with Pd catalyst | Primary amines (from nitro precursors) | Controlled temperature and pressure |

| Substitution | Bromine, Nitric acid | Halogenated or nitrated derivatives | Typically acidic conditions |

| Acylation | Acid chlorides, Anhydrides | Amides | Mild conditions, often with a base present |

These transformations allow for the generation of a diverse array of derivatives with potentially enhanced or altered biological activities.

Biological Activity

Antifungal Properties

Compounds containing tetrazole moieties, including derivatives of 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline, have demonstrated significant antifungal properties. Studies have shown activity against various Candida species, including strains resistant to conventional antifungal agents. The compound's structural features, particularly the tetrazole ring, contribute to its interaction with fungal cellular components.

The following table summarizes comparative antifungal activity:

| Compound | Activity Against | Notes |

|---|---|---|

| 4-methoxy-3-(5-methyl-tetrazol-1-yl)aniline | Candida albicans, Candida glabrata | Effective against resistant strains |

| Related tetrazole derivatives | Various Candida species | Strong inhibition observed |

Antibacterial Activity

In addition to antifungal properties, this compound and its structural analogs have shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria. The mechanism likely involves interference with bacterial cell wall synthesis or other essential cellular processes.

Comparative antibacterial activity data:

| Bacterial Strain | Zone of Inhibition (mm) | Comparison to Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 29 | Moderate activity compared to tetracycline |

| Escherichia coli | 25 | Similar effectiveness to known antibiotics |

| Pseudomonas aeruginosa | 20 | Limited activity observed |

The antibacterial activity appears to be influenced by the position and nature of substituents on the benzene ring, with the 4-methoxy-3-(5-methyl-tetrazol-1-yl) arrangement conferring specific advantages in terms of bacterial cell penetration and target interaction.

Research Applications

Medicinal Chemistry Applications

4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline serves as a versatile building block in pharmaceutical development. Its structure allows for modifications that can enhance bioactivity against specific enzymes or receptors. Research has explored several potential therapeutic applications:

Anticancer Research

Derivatives of this compound have been investigated for their cytotoxic effects on various cancer cell lines. The mechanism appears to involve inhibition of specific kinase pathways that regulate cell proliferation. The tetrazole moiety plays a crucial role in binding to target proteins within cancer cells.

Biological Interaction Studies

The compound has been utilized in studies focusing on interactions between small molecules and biological macromolecules such as proteins and nucleic acids. The tetrazole ring is particularly valuable for its ability to participate in hydrogen bonding and π-stacking interactions.

Research has demonstrated that this compound can bind effectively to certain protein targets involved in metabolic pathways, altering their activity and suggesting potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline, each with distinct properties and applications. Comparative analysis provides insights into structure-activity relationships:

Activity Comparison

The specific substitution pattern in 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline contributes to its unique biological profile compared to similar compounds. Structure-activity relationship studies suggest that:

-

The methoxy group at the 4-position enhances membrane permeability

-

The methyl substituent on the tetrazole ring modifies the electronic properties and binding affinity

-

The specific arrangement of these groups creates a unique three-dimensional structure optimal for interaction with certain biological targets

These comparisons highlight the importance of subtle structural variations in determining biological activity and potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume